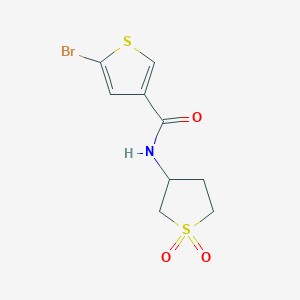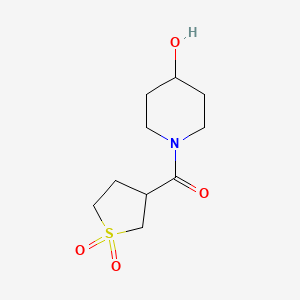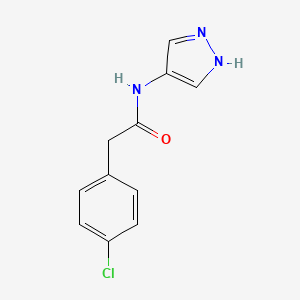
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide, also known as BRD-K4477, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It belongs to the class of pyrrole derivatives and has been shown to exhibit potent biological activity in various studies. In
Wirkmechanismus
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide selectively binds to the bromodomains of BET proteins, which are responsible for recognizing and binding to acetylated lysine residues on histone proteins. This binding prevents the recruitment of transcriptional co-activators and the subsequent activation of gene expression. As a result, the expression of genes involved in cell growth, proliferation, and survival is inhibited, leading to the anti-tumor and anti-viral effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation. It has also been shown to inhibit the replication of HCMV and HSV, leading to the suppression of viral infection. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide in lab experiments is its selectivity for BET proteins, which allows for the specific inhibition of gene expression. It has also been found to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound is its potential off-target effects, which may lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide. One direction is to further explore its therapeutic potential in various diseases, including cancer and viral infections. Another direction is to investigate its mechanism of action in more detail, including its interactions with other proteins and pathways. Additionally, the development of more selective and potent BET inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide involves several steps, starting with the reaction of 2,3-dimethylcyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then converted to the corresponding amide by reacting it with 4-bromo-1-methylpyrrole-2-carboxylic acid. The final product is obtained by crystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide has been shown to exhibit potent biological activity in various studies, making it a promising candidate for therapeutic applications. It has been found to selectively inhibit the activity of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and this compound is no exception. It has been found to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
Eigenschaften
IUPAC Name |
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-9-5-4-6-12(10(9)2)16-14(18)13-7-11(15)8-17(13)3/h7-10,12H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMANYVHZBIPTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC(=CN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)










![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)
